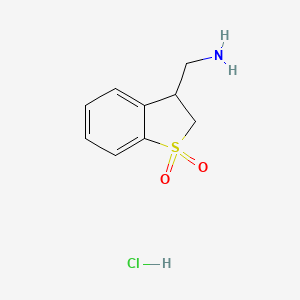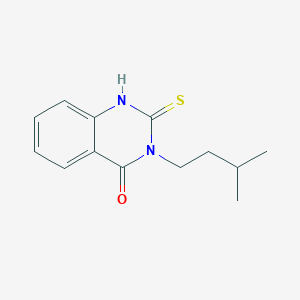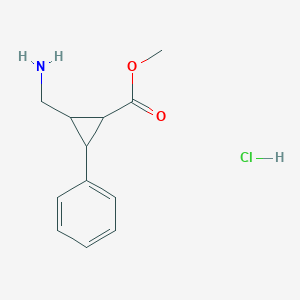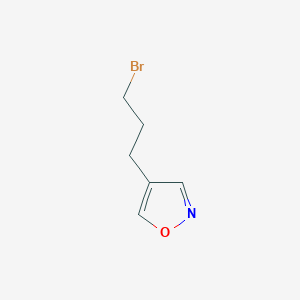
2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H12ClF3N2O5S and its molecular weight is 508.85. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
This compound is part of a broader class of compounds that have been explored for their reactivity and potential in synthesizing novel materials. Studies on similar compounds have looked into their reaction mechanisms, such as the interaction of o-nitro- and p-nitro-phenyl selenocyanates with aromatic thiols, leading to products like diselenides or selenenyl sulphides depending on the reactants, which are significant for understanding the chemical behavior of related compounds (Clark & Al-Turaihi, 1977). Additionally, the synthesis of derivatives, such as tribromomethyl phenyl sulfone derivatives, showcases the potential pesticidal activity of such compounds, highlighting their importance in agricultural sciences (Borys, Korzyński, & Ochal, 2012).
Polymer Science
The compound's structural features are conducive to the synthesis of advanced polymeric materials. For instance, the synthesis of fluorinated polyimide films from related compounds has been reported, where the films exhibit excellent optical transparency and solubility in polar organic solvents, indicating the role of such compounds in developing new materials with desirable optical and mechanical properties (Hu Zhi-zhi, 2010).
Environmental Applications
Compounds with similar structural motifs have been explored for their environmental applications, particularly in pollutant degradation. For example, laccases from Pleurotus ostreatus have been characterized for their ability to degrade chlorophenols (CPs), nitrophenols (NPs), and sulfonamide antibiotics (SAs), pollutants of significant concern due to their prevalence and toxicity. This research highlights the potential use of related compounds in biotechnological applications aimed at environmental remediation (Zhuo et al., 2018).
Advanced Materials and Dyes
The structural flexibility and reactivity of such compounds lend themselves to the synthesis of new acid dyes and their metal complexes, with applications in the leather industry. The synthesis and characterization of these dyes from phenol derivatives and their application on crust leather have been investigated, providing insights into the design of new materials with specific optical properties (Hussain et al., 2017).
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF3N2O5S/c23-16-4-7-19(8-5-16)34(31,32)20(13-27)11-14-10-17(28(29)30)6-9-21(14)33-18-3-1-2-15(12-18)22(24,25)26/h1-12H/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZSVIPGBVFDRZ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2703201.png)
![(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B2703203.png)

![6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine](/img/structure/B2703210.png)



![Tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2703216.png)
![6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2703217.png)


![2-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2703220.png)
![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2703221.png)